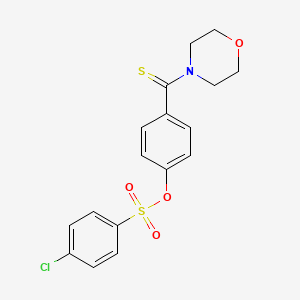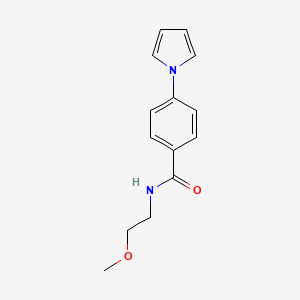
4-chloro-5-(4-morpholinyl)-1,2-benzenediamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-5-(4-morpholinyl)-1,2-benzenediamine, also known as PHA-665752, is a small molecule inhibitor of the c-Met receptor tyrosine kinase. It was first identified in 2003 and has since been studied extensively for its potential use in cancer treatment.
Mécanisme D'action
4-chloro-5-(4-morpholinyl)-1,2-benzenediamine acts as a competitive inhibitor of the c-Met receptor tyrosine kinase. It binds to the ATP-binding site of the kinase domain, preventing the activation of downstream signaling pathways that are involved in cell proliferation, survival, and migration.
Biochemical and Physiological Effects:
Studies have shown that 4-chloro-5-(4-morpholinyl)-1,2-benzenediamine inhibits the growth and migration of cancer cells in vitro and in vivo. It has also been shown to induce apoptosis (programmed cell death) in cancer cells. In addition, 4-chloro-5-(4-morpholinyl)-1,2-benzenediamine has been shown to inhibit angiogenesis (the formation of new blood vessels) in tumors.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 4-chloro-5-(4-morpholinyl)-1,2-benzenediamine is that it is a potent and selective inhibitor of c-Met, with minimal off-target effects. However, one limitation is that it has poor solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Orientations Futures
1. Combination therapies: 4-chloro-5-(4-morpholinyl)-1,2-benzenediamine may be used in combination with other cancer drugs to enhance its efficacy and reduce the risk of drug resistance.
2. Biomarker identification: Studies are needed to identify biomarkers that can predict which patients are most likely to benefit from 4-chloro-5-(4-morpholinyl)-1,2-benzenediamine treatment.
3. Development of more potent analogs: Researchers are working to develop more potent analogs of 4-chloro-5-(4-morpholinyl)-1,2-benzenediamine with improved solubility and pharmacokinetic properties.
4. Preclinical and clinical trials: Further preclinical and clinical trials are needed to evaluate the safety and efficacy of 4-chloro-5-(4-morpholinyl)-1,2-benzenediamine in different types of cancer.
In conclusion, 4-chloro-5-(4-morpholinyl)-1,2-benzenediamine is a promising small molecule inhibitor of c-Met that has shown potential for use in cancer treatment. Further research is needed to fully understand its mechanism of action and to evaluate its safety and efficacy in clinical trials.
Méthodes De Synthèse
The synthesis of 4-chloro-5-(4-morpholinyl)-1,2-benzenediamine involves several steps, including the reaction of 4-chloro-2-nitroaniline with morpholine to form 4-chloro-2-nitro-N-(4-morpholinyl)aniline. This intermediate is then reduced with iron powder and acetic acid to form 4-chloro-2-amino-N-(4-morpholinyl)aniline, which is then reacted with 1,2-dibromoethane to form 4-chloro-5-(4-morpholinyl)-1,2-benzenediamine.
Applications De Recherche Scientifique
4-chloro-5-(4-morpholinyl)-1,2-benzenediamine has been extensively studied for its potential use in cancer treatment, particularly in the treatment of non-small cell lung cancer (NSCLC) and hepatocellular carcinoma (HCC). Studies have shown that 4-chloro-5-(4-morpholinyl)-1,2-benzenediamine inhibits c-Met signaling, which is known to play a role in tumor growth, invasion, and metastasis.
Propriétés
IUPAC Name |
4-chloro-5-morpholin-4-ylbenzene-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN3O/c11-7-5-8(12)9(13)6-10(7)14-1-3-15-4-2-14/h5-6H,1-4,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNPFFKUCIGZDTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C(=C2)N)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-5-morpholin-4-ylbenzene-1,2-diamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[5-(3-chloro-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B4894679.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-1-(3-methylbenzyl)-4-piperidinecarboxamide](/img/structure/B4894685.png)


![N-(4-chlorophenyl)-N'-(4-{[4-methyl-6-(1-pyrrolidinyl)-2-pyrimidinyl]amino}phenyl)urea](/img/structure/B4894700.png)

![1-{[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-1H-pyrazol-4-yl]methyl}-4-[(1-methyl-1H-imidazol-2-yl)methyl]piperazine](/img/structure/B4894706.png)
![3-bromo-N-{2-[(2-chloro-6-nitrophenyl)amino]ethyl}benzamide](/img/structure/B4894719.png)
![2-fluoro-N-isobutyl-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}benzamide](/img/structure/B4894728.png)
![diethyl (1-{[(mesitylamino)carbonothioyl]amino}-1-methylpropyl)phosphonate](/img/structure/B4894729.png)
![2-chloro-N-{2-[(3-chlorobenzyl)thio]ethyl}benzamide](/img/structure/B4894741.png)
![2-(ethylthio)ethyl 4-[3-(benzyloxy)-4-methoxyphenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4894747.png)

![1-(4-chlorobenzyl)-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B4894770.png)